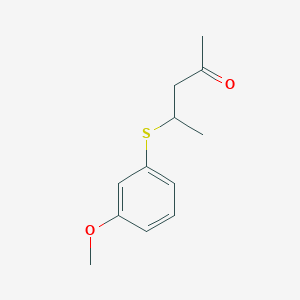

4-((3-Methoxyphenyl)thio)pentan-2-one

Description

Contextual Significance of Beta-Keto Thioether Motifs in Advanced Organic Chemistry

Beta-keto thioethers are recognized as valuable synthetic intermediates. rsc.org The presence of a ketone and a thioether in a 1,3-relationship provides multiple reactive sites for chemical transformations. rsc.org This functionality is found in the core of various bioactive molecules and is a precursor for the synthesis of important natural products. rsc.orgchim.it The methylene (B1212753) group positioned between the carbonyl and the sulfur is activated, making it susceptible to a range of carbon-carbon bond-forming reactions. Furthermore, the sulfur atom can be oxidized to sulfoxides and sulfones, expanding the synthetic utility of these compounds. researchgate.netrsc.org The carbonyl group itself can undergo a variety of nucleophilic additions and condensations.

Overview of Aryl Alkyl Thioether Chemistry in Contemporary Synthesis

Aryl alkyl thioethers are a significant class of compounds in medicinal chemistry and materials science. thieme-connect.de The carbon-sulfur bond is a key structural element in a number of pharmaceuticals. researchgate.net The synthesis of aryl alkyl thioethers has traditionally been achieved through methods like the nucleophilic substitution of aryl halides with thiols. researchgate.net More contemporary methods focus on developing milder and more efficient catalytic systems to construct the C-S bond, often employing transition metals. researchgate.netnih.gov The thioether linkage in these molecules is not merely a passive linker; it can influence the electronic properties of the aromatic ring and can be a site for further functionalization, such as oxidation.

Structural Characteristics and Chemical Behavior of 4-((3-Methoxyphenyl)thio)pentan-2-one within its Compound Class

The structure of this compound combines the key features of both beta-keto thioethers and aryl alkyl thioethers. The methoxy (B1213986) group on the phenyl ring is an electron-donating group, which can influence the nucleophilicity of the sulfur atom and the reactivity of the aromatic ring. The pentan-2-one backbone provides a chiral center at the carbon bearing the thioether, meaning the compound can exist as enantiomers.

Expected Chemical Behavior:

Acidity of the α-carbon: The methylene group adjacent to the carbonyl (C3) and the methine group bearing the sulfur (C4) are expected to have enhanced acidity, allowing for enolate formation and subsequent alkylation or condensation reactions.

Reactions at the Carbonyl Group: The ketone at C2 is a site for nucleophilic attack, leading to alcohols, imines, and other ketone derivatives.

Reactions involving the Thioether: The sulfur atom can be oxidized to a sulfoxide (B87167) or sulfone, which would significantly alter the chemical properties of the molecule. The C-S bond could potentially be cleaved under certain reductive or oxidative conditions.

Aromatic Substitution: The methoxy-substituted phenyl ring can undergo electrophilic aromatic substitution, with the methoxy group directing incoming electrophiles to the ortho and para positions.

Below is a table summarizing the key structural features of this compound.

| Feature | Description | Potential Reactivity |

| Beta-Keto Group | A ketone at the C2 position and a sulfur at the C4 position. | Enolate formation at C3, nucleophilic addition at C2. |

| Aryl Alkyl Thioether | A 3-methoxyphenyl (B12655295) group attached to a pentan-2-one chain via a sulfur atom. | Oxidation of sulfur, electrophilic substitution on the aromatic ring. |

| Chiral Center | The carbon atom at the C4 position is a stereocenter. | Existence of enantiomers, potential for stereoselective reactions. |

| Methoxyphenyl Group | An electron-donating methoxy group on the aromatic ring. | Influences the electronic properties and reactivity of the aryl group and sulfur atom. |

Research Landscape and Knowledge Gaps Pertaining to this compound

A comprehensive search of the scientific literature reveals a significant knowledge gap concerning this compound. There are no specific research articles detailing its synthesis, characterization, or reactivity. The available information is primarily on related structures, such as other beta-keto thioethers or different aryl alkyl thioethers.

This lack of direct research presents an opportunity for future investigation. Key areas for potential research include:

Development of Synthetic Routes: Establishing an efficient and stereoselective synthesis for this compound would be the first crucial step.

Exploration of Reactivity: A systematic study of its behavior in various organic reactions would unveil its potential as a synthetic building block.

Biological Screening: Given the prevalence of thioether and ketone moieties in bioactive molecules, screening this compound for potential pharmacological activity could be a fruitful avenue of research.

Spectroscopic and Physicochemical Characterization: Detailed analysis using techniques like NMR, IR, and mass spectrometry, along with determination of its physical properties, is necessary to build a foundational understanding of this compound.

The table below presents a comparative overview of this compound and some related compounds found in the literature, highlighting the current knowledge gap.

| Compound Name | CAS Number | Availability of Research Data |

| This compound | Not Assigned | No specific data available. |

| 1-(4-Methoxyphenyl)-2-[(3-methoxyphenyl)thio]ethanone | 63675-73-0 | Synthesis and potential applications as a building block are mentioned. organic-chemistry.org |

| 4-((3-Methoxyphenyl)thio)butan-2-one | 6110-05-0 | Listed as a chemical compound, but detailed research is sparse. |

| 4-(Methylthio)pentan-2-one | 143764-28-7 | Characterized as a flavoring agent with available physical properties. nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C12H16O2S |

|---|---|

Molecular Weight |

224.32 g/mol |

IUPAC Name |

4-(3-methoxyphenyl)sulfanylpentan-2-one |

InChI |

InChI=1S/C12H16O2S/c1-9(13)7-10(2)15-12-6-4-5-11(8-12)14-3/h4-6,8,10H,7H2,1-3H3 |

InChI Key |

TXRMKQVXRHAGNX-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)C)SC1=CC=CC(=C1)OC |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 4 3 Methoxyphenyl Thio Pentan 2 One and Its Precursors

Radical Reaction Pathways in Thioether Synthesis and Functionalization

While polar reactions are more common for synthesizing simple thioethers, radical pathways offer alternative routes for the formation of carbon-sulfur bonds. thieme-connect.com These mechanisms typically involve the generation of a sulfur-centered or carbon-centered radical, which then propagates to form the desired product.

One potential radical-based approach to synthesizing a precursor for 4-((3-methoxyphenyl)thio)pentan-2-one could involve the hydrothiolation of an unsaturated ketone. For instance, the anti-Markovnikov addition of a thiyl radical, generated from 3-methoxythiophenol, to a molecule like pent-3-en-2-one (B7821955) would be a plausible radical pathway. thieme-connect.com Reactions involving radical intermediates are also known for the formation of both C(sp²)-S and C(sp³)-S bonds. thieme-connect.com

In some cases, radical processes are initiated by specific reagents or conditions. For example, Sandmeyer-type reactions of diazonium salts can proceed via radical intermediates to form C-S bonds. thieme-connect.com Another approach involves the in-situ generation of a phenyl sulfenyl radical from a precursor like phenyl sulfonyl chloride, which can then be trapped by an electron-rich aromatic compound. semanticscholar.org Though less direct for the target molecule, these methods highlight the versatility of radical chemistry in thioether synthesis. Mechanistic studies on some transformations have suggested the involvement of a radical process, further underscoring the importance of these pathways in C-S bond formation. researchgate.net

Polar and Nucleophilic Reaction Mechanisms in Carbon-Sulfur Bond Formation

The most conventional and widely employed methods for synthesizing aryl alkyl thioethers like this compound involve polar and nucleophilic reaction mechanisms. acsgcipr.org These strategies are typically based on the reaction of a sulfur-based nucleophile with a carbon-based electrophile. acsgcipr.orgacs.org

A primary route is the bimolecular nucleophilic substitution (SN2) reaction. masterorganicchemistry.com In this context, the precursor 3-methoxythiophenol would first be deprotonated by a base to form the more nucleophilic 3-methoxythiophenolate. This thiolate anion then attacks an electrophilic carbon, such as a pentan-2-one molecule substituted with a good leaving group (e.g., halide or sulfonate) at the 4-position. The reaction proceeds via a backside attack, leading to the formation of the C-S bond and inversion of configuration if the carbon is a stereocenter. youtube.com

Another powerful set of methods involves transition-metal-catalyzed cross-coupling reactions. researchgate.netnih.gov These are particularly useful for forming the aryl C-S bond. The Migita coupling, for example, typically uses a palladium catalyst to couple an aryl halide with a thiol. thieme-connect.com The generally accepted mechanism follows a Pd(0)/Pd(II) catalytic cycle involving oxidative addition of the aryl halide to the metal center, ligand exchange with the thiolate, and subsequent reductive elimination to yield the aryl thioether and regenerate the active catalyst. thieme-connect.comacsgcipr.org Copper-catalyzed systems are also widely used and offer a lower-cost alternative to palladium. thieme-connect.comacsgcipr.org These reactions can often be performed under milder conditions than traditional Ullman-type couplings, especially with the use of appropriate ligands. acsgcipr.org

The following table summarizes common nucleophilic pathways for thioether synthesis.

| Reaction Type | Key Reactants | General Mechanism | Catalyst/Conditions |

|---|---|---|---|

| SN2 Reaction | Thiolate (Ar-S⁻) + Alkyl Halide (R-X) | Bimolecular nucleophilic substitution via backside attack. | Base (e.g., NaH, K₂CO₃) |

| Migita Coupling | Aryl Halide (Ar-X) + Thiol (R-SH) | Pd(0)/Pd(II) catalytic cycle (oxidative addition, reductive elimination). | Palladium catalyst (e.g., Pd(PPh₃)₄), Base |

| Buchwald-Hartwig C-S Coupling | Aryl Halide/Triflate + Thiol | Similar to Migita, often using bulky phosphine (B1218219) ligands. | Palladium catalyst, specific ligands (e.g., DiPPF), Base |

| Copper-Catalyzed Coupling | Aryl Halide + Thiol | Often involves Cu(I)/Cu(III) catalytic cycles. | Copper salt (e.g., CuI), Ligand, Base |

Characterization and Role of Transient Intermediates

The mechanisms of C-S bond formation are often dictated by the formation and fate of transient intermediates. While direct characterization of these short-lived species is challenging, their existence is inferred from mechanistic studies, computational modeling, and trapping experiments.

In metal-catalyzed cross-coupling reactions, the key intermediates are organometallic complexes within the catalytic cycle. For a palladium-catalyzed synthesis of this compound, the cycle would involve an aryl-palladium(II)-halide complex formed after oxidative addition, followed by a palladium(II)-thiolate intermediate, which ultimately undergoes reductive elimination. nih.govacsgcipr.org In some copper-catalyzed pathways, a Cu(I)/Cu(III) cycle is proposed, which proceeds through an aryl-copper(III)-thiolate intermediate. nih.gov

Sulfonium (B1226848) intermediates are another important class of transient species, particularly in reactions involving the functionalization of thioethers. nih.gov For example, the reaction of a thioether with an electrophile can generate a sulfonium salt. In the classic Pummerer reaction, activation of a sulfoxide (B87167) leads to a sulfonium species, which, after deprotonation at the α-carbon, can be attacked by a nucleophile. nih.gov The formation of an episulfonium intermediate, a three-membered ring containing a positive sulfur atom, explains the rapid hydrolysis of molecules like sulfur mustard and is a prime example of neighboring group participation by sulfur. masterorganicchemistry.com

In nucleophilic addition-elimination reactions at a carbonyl group, such as the hydrolysis or aminolysis of thioesters, a zwitterionic tetrahedral intermediate is often formed. researchgate.net While not directly involved in the SN2 synthesis of this compound, such intermediates are crucial in other reactions of sulfur-containing compounds. The stability of this intermediate can determine whether the reaction proceeds in a stepwise or concerted fashion and often dictates the rate-determining step. researchgate.net Finally, metal carbenoids can react with sulfides to generate sulfonium ylides, which are versatile intermediates in organic synthesis. researchgate.net

Kinetic Studies of Reaction Pathways and Rate-Determining Steps

Kinetic studies provide quantitative insight into reaction mechanisms, helping to identify the rate-determining step and the factors that influence reaction velocity. While specific kinetic data for the synthesis of this compound are not available in the literature, studies on analogous thioether formation and functionalization reactions reveal key principles.

For SN2 reactions, the rate is dependent on the concentration of both the nucleophile (thiolate) and the electrophile (alkyl halide), consistent with a bimolecular rate-determining step. The nature of the leaving group and the steric hindrance at the electrophilic carbon significantly affect the rate constant.

In the context of protein modification, the formation of thioether bonds has been studied kinetically. For example, the rate of thioether formation in some antibodies was found to be pH-dependent, with rates increasing significantly at pH values above 6. nih.gov This suggests that the deprotonation of a thiol to a more nucleophilic thiolate is crucial for the reaction rate. nih.gov

Kinetic analyses have also been performed on the oxidation of thioethers, a common functionalization reaction. The oxidation of aryl thioethers by hydrogen peroxide (H₂O₂) is relatively slow, with second-order rate constants on the order of 10⁻³ M⁻¹s⁻¹. acs.orgnih.gov In contrast, oxidation by hypochlorite (B82951) is extremely rapid, with rate constants greater than 10⁴ M⁻¹s⁻¹, indicating that hypochlorite is a much more significant oxidant for thioethers under certain conditions. acs.orgnih.gov

The following table presents representative kinetic data for reactions involving thioether formation and oxidation, illustrating the range of reaction rates.

| Reaction | Reactants | Conditions | Rate Constant (k) | Reference |

|---|---|---|---|---|

| Thioether Formation | IgG1κ Antibody | In vitro, PBS buffer | 0.09% / day | nih.gov |

| Thioether Formation | IgG1λ Antibody | In vitro, PBS buffer | 0.16% / day | nih.gov |

| Thioether Oxidation | Aryl thioether + H₂O₂ | pH 7.4, 37 °C | 2.53 x 10⁻³ M⁻¹s⁻¹ | acs.orgnih.gov |

| Thioether Oxidation | Aryl thioether + NaOCl | pH 7.4, 37 °C | > 10⁴ M⁻¹s⁻¹ | acs.org |

For reactions proceeding through a tetrahedral intermediate, such as the aminolysis of thioesters, the rate-determining step can shift depending on the basicity of the nucleophile and the nature of the leaving group. For moderately basic amines, the formation of the intermediate is typically rate-limiting, whereas for strong bases like hydroxide, the breakdown of the intermediate can become the slowest step. researchgate.net

Probing of Transition States and Reaction Energy Profiles

The transition state represents the highest energy point along a reaction coordinate and is a critical concept for understanding reaction rates and selectivity. The energy profile of a reaction maps the energy changes as reactants are converted into products, revealing the activation energies for each step and the relative stabilities of any intermediates.

For the SN2 synthesis of this compound from a thiolate and an alkyl halide, the transition state features a trigonal bipyramidal geometry at the electrophilic carbon. youtube.com In this arrangement, the incoming nucleophile (sulfur) and the departing leaving group are positioned 180° apart, with the other three substituents lying in a plane. The negative charge is shared between the nucleophile and the leaving group in this transient structure. youtube.com

In metal-catalyzed cross-coupling reactions, computational methods such as Density Functional Theory (DFT) are often employed to calculate the energy profiles of the catalytic cycle. thieme-connect.com These studies can help elucidate the energies of the oxidative addition, reductive elimination, and intermediate transition states. For example, DFT calculations have been used to investigate the regioselectivity of alkyne hydrothiolation, suggesting that an asynchronous mechanism where the M-C bond forms before the C-S bond can influence the outcome. thieme-connect.com

Computational and Theoretical Studies on 4 3 Methoxyphenyl Thio Pentan 2 One

Molecular Electrostatic Potential (MEP) Surface Analysis for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential.

For 4-((3-Methoxyphenyl)thio)pentan-2-one, an MEP surface would identify the regions most susceptible to electrophilic and nucleophilic attack. Typically, red-colored regions indicate negative electrostatic potential, corresponding to nucleophilic sites (e.g., the oxygen of the carbonyl group). Blue-colored regions represent positive electrostatic potential, indicating electrophilic sites (e.g., the hydrogen atoms). This visual tool is invaluable for predicting intermolecular interactions.

Tautomeric Equilibria and Intramolecular Hydrogen Bonding in Beta-Keto Thioether Systems

Beta-keto systems can exist in equilibrium between their keto and enol forms. In the case of this compound, the presence of the thioether group could influence this tautomeric equilibrium. Computational studies would calculate the relative energies of the keto and possible enol tautomers to predict which form is more stable.

The calculations would also investigate the potential for intramolecular hydrogen bonding in the enol form, where the hydroxyl proton could interact with the sulfur atom or another acceptor site. The strength of such a hydrogen bond would be a key factor in the stability of the enol tautomer.

Reaction Pathway Modeling and Energy Barrier Calculations

Theoretical chemistry can also be used to model the pathways of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energy (energy barrier) for a given reaction. This information is critical for understanding reaction kinetics and mechanisms. For instance, the mechanism of a nucleophilic addition to the carbonyl group could be elucidated by modeling the approach of the nucleophile and identifying the lowest energy pathway.

Lack of Publicly Available Research on Solvent Effects for this compound

While computational methods are widely used to investigate solvent effects on various molecules, it appears that this compound has not been the subject of such specific theoretical analyses. General computational chemistry principles suggest that the electronic structure and reactivity of a molecule like this would indeed be influenced by the polarity and other properties of the solvent environment. However, without dedicated studies, any discussion would remain purely speculative.

Detailed research findings and data tables, which would be essential for a thorough analysis under the requested section "4.5. Solvent Effects on Electronic Structure and Reactivity," are therefore not available. The scientific community has yet to publish specific computational investigations into this area for this compound.

Spectroscopic Characterization Methodologies for Structural Elucidation of 4 3 Methoxyphenyl Thio Pentan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR experiments, a complete and unambiguous assignment of all atoms in the 4-((3-Methoxyphenyl)thio)pentan-2-one molecule can be achieved.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For this compound, the spectrum would exhibit distinct signals for the aromatic protons of the 3-methoxyphenyl (B12655295) group and the aliphatic protons of the pentan-2-one chain. The integration of these signals would confirm the number of protons in each environment, while their splitting patterns (multiplicity) would reveal adjacent proton relationships.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments. The presence of a carbonyl group is typically indicated by a signal in the downfield region (around 200-210 ppm). Aromatic carbons and carbons bonded to heteroatoms (sulfur and oxygen) would also have characteristic chemical shifts.

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-1 (CH₃) | ~1.30 | Doublet | ~7.0 | 3H |

| H-2 (CH) | ~3.60 | Sextet | ~7.0 | 1H |

| H-3 (CH₂) | ~2.80 | Multiplet | - | 2H |

| H-5 (CH₃) | ~2.20 | Singlet | - | 3H |

| Aromatic H | ~6.80-7.20 | Multiplet | - | 4H |

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ketone) | ~207.0 |

| Aromatic C-S | ~138.0 |

| Aromatic C-O | ~160.0 |

| Aromatic C-H | ~112.0-130.0 |

| Methoxy (B1213986) (OCH₃) | ~55.0 |

| CH-S | ~45.0 |

| CH₂ | ~50.0 |

| CH₃ (next to CH) | ~20.0 |

To confirm the assignments from 1D NMR and establish the precise connectivity of the molecule, several 2D NMR experiments would be essential:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the aliphatic chain from the methyl group at C-5 to the methine at C-2.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons, confirming which proton signal corresponds to which carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is crucial for connecting the 3-methoxyphenylthio group to the pentan-2-one backbone via the sulfur atom and confirming the position of the methoxy group on the aromatic ring.

High-Resolution Mass Spectrometry (HRMS, ESI-MS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) with a technique like Electrospray Ionization (ESI) would be used to determine the exact molecular weight of this compound. This allows for the unambiguous determination of its molecular formula (C₁₂H₁₆O₂S).

Furthermore, by inducing fragmentation of the molecule within the mass spectrometer (MS/MS), a characteristic fragmentation pattern can be obtained. The fragmentation of aryl thioethers often involves cleavage of the C-S bonds. Key expected fragments for this molecule would include the loss of the pentan-2-one side chain to give the 3-methoxythiophenol radical cation, as well as cleavage at the α- and β-positions relative to the carbonyl group. This fragmentation data provides confirmatory evidence for the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretch of the ketone group, typically appearing around 1715 cm⁻¹. Other important vibrational bands would include:

C-H stretching: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹.

C-O stretching: Aromatic ether C-O stretching bands, typically in the region of 1250-1000 cm⁻¹.

C-S stretching: This bond gives rise to weaker absorptions in the fingerprint region (around 700-600 cm⁻¹).

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.

Predicted Key IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Ketone) | ~1715 | Strong |

| Aromatic C-H | ~3050 | Medium |

| Aliphatic C-H | ~2960 | Medium |

| Aromatic C=C | ~1600, 1480 | Medium-Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The 3-methoxyphenylthio group constitutes a chromophore. The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) would be expected to show absorption bands corresponding to π → π* transitions of the aromatic ring. The presence of the sulfur atom and the methoxy group, both having non-bonding electrons, can influence the position and intensity of these absorption maxima. The interaction between the sulfur atom's lone pairs and the aromatic ring can lead to bathochromic (red) shifts compared to unsubstituted benzene.

X-ray Crystallography for Solid-State Structural Determination of this compound or its Derivatives

Should this compound be a crystalline solid, or if a crystalline derivative can be prepared, single-crystal X-ray crystallography would provide the ultimate proof of its structure. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding exact bond lengths, bond angles, and conformational details. This method would definitively confirm the connectivity established by NMR and provide invaluable information about the molecule's solid-state packing and intermolecular interactions.

Chemical Reactivity and Transformations of 4 3 Methoxyphenyl Thio Pentan 2 One

Oxidation Chemistry of the Thioether Moiety to Sulfoxides and Sulfones

The sulfur atom in the thioether linkage of 4-((3-methoxyphenyl)thio)pentan-2-one is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. These oxidation products, β-keto sulfoxides and β-keto sulfones, are valuable synthetic intermediates themselves. The oxidation level can be controlled by the choice of oxidant and reaction conditions.

Selective oxidation to the sulfoxide, 4-((3-methoxyphenyl)sulfinyl)pentan-2-one, can be achieved using mild oxidizing agents. A common and environmentally benign oxidant for this transformation is hydrogen peroxide (H₂O₂). The reaction is often carried out in a suitable solvent like acetic acid, which can facilitate the selective oxidation to the sulfoxide while minimizing overoxidation to the sulfone. nih.govorganic-chemistry.org

Further oxidation of the thioether or the intermediate sulfoxide yields the corresponding sulfone, 4-((3-methoxyphenyl)sulfonyl)pentan-2-one. More potent oxidizing agents or harsher reaction conditions are typically required for this step. Reagents such as excess hydrogen peroxide, often in the presence of a catalyst, or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are effective for this transformation. organic-chemistry.orgmdpi.com The resulting β-keto sulfones are stable compounds with significant applications in organic synthesis. acs.orgresearchgate.netnih.gov

| Product | Typical Reagents and Conditions | Reference |

|---|---|---|

| 4-((3-Methoxyphenyl)sulfinyl)pentan-2-one (Sulfoxide) | H₂O₂ in glacial acetic acid, room temperature | nih.govorganic-chemistry.org |

| 4-((3-Methoxyphenyl)sulfonyl)pentan-2-one (Sulfone) | Excess H₂O₂ with a catalyst (e.g., tantalum carbide), or m-CPBA | organic-chemistry.org |

Reactions Involving the Ketone Functionality

The ketone group in this compound is a hub of reactivity, allowing for functionalization at the α-carbon and participation in condensation and cyclization reactions.

The methylene (B1212753) group situated between the carbonyl and the thioether (the α-carbon) is activated and can be readily deprotonated to form an enolate. This enolate is a key intermediate for introducing various substituents at the α-position.

α-Sulfonylation: The introduction of a sulfonyl group at the α-position of a ketone can be achieved through various methods, including photoredox catalysis using silyl (B83357) enol ethers with sources like DABCO·(SO₂)₂ and thianthrenium salts. acs.org For a β-keto sulfide (B99878), this would lead to a product with two sulfur-containing functional groups, offering further synthetic possibilities.

α-Heteroatom Substitutions: The enolate intermediate can react with various electrophiles to install heteroatoms at the α-position.

α-Amination: Asymmetric α-amination of β-keto esters has been successfully carried out using azodicarboxylates in the presence of bifunctional organocatalysts. beilstein-journals.org This methodology could be adapted for β-keto sulfides to introduce a nitrogen atom, a key step in the synthesis of α-amino ketone derivatives. organic-chemistry.org

α-Halogenation: The reaction with electrophilic halogen sources (e.g., N-bromosuccinimide, N-chlorosuccinimide) would yield the corresponding α-halo-β-keto sulfide.

These α-functionalized products are versatile intermediates for further transformations. nih.gov

| Transformation | General Reagents | Potential Product from this compound | Reference |

|---|---|---|---|

| α-Sulfonylation | Silyl enol ether, DABCO·(SO₂)₂, thianthrenium salt, photoredox catalyst | 3-Sulfonyl-4-((3-methoxyphenyl)thio)pentan-2-one derivative | acs.org |

| α-Amination | Azodicarboxylates, organocatalyst | 3-Amino-4-((3-methoxyphenyl)thio)pentan-2-one derivative | beilstein-journals.orgorganic-chemistry.org |

| α-Halogenation | N-Halosuccinimide (NCS, NBS) | 3-Halo-4-((3-methoxyphenyl)thio)pentan-2-one | General knowledge |

The 1,3-dicarbonyl-like nature of β-keto sulfides makes them excellent substrates for condensation reactions with dinucleophiles to construct a variety of heterocyclic rings.

Pyrazole (B372694) Synthesis: The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives is a classic and widely used method for the synthesis of pyrazoles. nih.govorganic-chemistry.org By analogy, this compound is expected to react with hydrazine or substituted hydrazines in a cyclocondensation reaction. The reaction likely proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the corresponding pyrazole. This would result in a pyrazole ring bearing methyl, (3-methoxyphenyl)thiomethyl, and potentially other substituents depending on the hydrazine used.

Pyrimidine (B1678525) Synthesis: Similarly, pyrimidine rings can be synthesized by the condensation of 1,3-dicarbonyl compounds with amidines. organic-chemistry.org The reaction of this compound with an amidine, such as formamidine (B1211174) or benzamidine, would be expected to yield a substituted pyrimidine. This transformation provides a direct route to pyrimidines functionalized with the (3-methoxyphenyl)thio moiety.

Sulfur Extrusion and Elimination Reactions

The sulfur-containing group, particularly after oxidation to a sulfoxide or sulfone, can participate in reactions that lead to its elimination or rearrangement, providing access to different classes of compounds.

Pummerer Reaction: The sulfoxide derivative, 4-((3-methoxyphenyl)sulfinyl)pentan-2-one, can undergo a Pummerer reaction. nih.gov This reaction typically involves treatment of the sulfoxide with an activating agent like acetic anhydride. The reaction proceeds through an ylide intermediate and results in the migration of the sulfur-bound oxygen to the adjacent carbon, forming an α-acyloxy thioether. This transformation provides a method for the functionalization of the carbon alpha to the sulfur atom. nih.gov

Julia-Kocienski Olefination: While not a direct reaction of the starting material, a powerful sulfur-based elimination is the Julia-Kocienski olefination. wikipedia.org This reaction sequence involves the β-keto sulfone, 4-((3-methoxyphenyl)sulfonyl)pentan-2-one. The ketone is first reduced to the corresponding β-hydroxy sulfone. mdpi.com This intermediate is then reacted with a base to effect an elimination, forming an alkene. mdpi.compreprints.org This olefination reaction is a highly valuable method for the stereoselective synthesis of alkenes and represents a significant synthetic application of β-keto sulfones. nih.gov

Derivatization Strategies for Further Synthetic Utility

The functional groups of this compound and its derivatives offer numerous handles for further derivatization, enhancing its utility as a synthetic building block.

Ketone Derivatization: The ketone can be converted into a variety of other functional groups. For instance, reduction with a hydride reagent would yield the corresponding secondary alcohol. Reaction with Grignard or organolithium reagents would lead to tertiary alcohols. The ketone can also be converted to imines or enamines, which can then undergo further reactions.

Sulfone as a Leaving Group: The sulfonyl group in 4-((3-methoxyphenyl)sulfonyl)pentan-2-one is a good leaving group under certain conditions, allowing for its displacement by nucleophiles.

Click Chemistry: The thioether moiety can be a platform for derivatization. For example, after conversion to a sulfonium (B1226848) salt, it could potentially participate in reactions useful in bioconjugation or materials science. While azides and alkynes are the canonical handles for "click chemistry," the development of sulfur-based click reactions is an active area of research. scripps.edu

The combination of these reactive sites allows for a modular approach to the synthesis of complex target molecules, where each part of the this compound scaffold can be selectively modified.

Applications and Synthetic Utility of 4 3 Methoxyphenyl Thio Pentan 2 One and Its Derivatives

As Key Intermediates in the Convergent Synthesis of Complex Organic Molecules

The ketone functionality allows for the formation of carbon-carbon bonds through enolate chemistry, while the thioether linkage can be involved in various coupling reactions or can be oxidized to sulfoxides and sulfones to modulate reactivity or introduce new functional groups. beilstein-journals.org This allows synthetic chemists to build complex fragments and then join them using the β-ketosulfide as a lynchpin. For instance, a fragment can be attached at the ketone's α-position, and another fragment can be coupled via reactions involving the aryl thioether, leading to the rapid assembly of intricate molecular frameworks.

A photoredox-catalyzed coupling of sulfides with acyl azoliums represents a modern umpolung strategy for α-heteroatom functionalization, providing a convergent method to access β-keto sulfides. nih.gov This highlights the role of such compounds as products of convergent reactions, which can then serve as intermediates for further elaboration into more complex targets. nih.gov

Table 1: Examples of Convergent Strategies Utilizing β-Ketosulfide Motifs

| Strategy | Description | Key Reactive Site(s) | Potential Products |

| Enolate Alkylation/Arylation | Sequential or one-pot alkylation at the α-carbon of the ketone followed by modification of the aryl ring. | Ketone (α-carbon), Aryl Ring | Highly substituted acyclic chains, precursors to macrocycles. |

| Radical Coupling | Photoredox-enabled coupling of α-thio radicals with other radical species. nih.gov | α-carbon to sulfur | Complex sulfides, functionalized peptides. nih.gov |

| Oxidation and Elimination | Oxidation of the sulfide (B99878) to a sulfoxide (B87167), followed by Pummerer-type reactions to form new bonds. nih.gov | Sulfur, α-carbon to sulfur | α-functionalized ketones, vinyl sulfides. |

Building Blocks for Diverse Heterocyclic Compounds (e.g., Pyrazoles, Thiadiazoles, Quinoxalines)

The functional groups within 4-((3-methoxyphenyl)thio)pentan-2-one make it a versatile precursor for the synthesis of a wide array of heterocyclic compounds. The 1,3-relationship between the ketone and the potential for a second carbonyl group (or equivalent) after manipulation allows for cyclization reactions with various dinucleophiles.

Pyrazoles: Pyrazoles are typically synthesized by the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) derivatives. nih.govmdpi.com The β-ketosulfide can act as a 1,3-dicarbonyl equivalent. The ketone at the 2-position readily reacts with one nitrogen of hydrazine to form a hydrazone. The thioether at the 4-position can be oxidized to a sulfone, making the adjacent methylene (B1212753) group acidic enough to be part of an intramolecular condensation, or it can be transformed through other means to facilitate cyclization and form the pyrazole (B372694) ring. beilstein-journals.orgorganic-chemistry.org

Thiadiazoles: Thiadiazoles are five-membered rings containing one sulfur and two nitrogen atoms. The synthesis of 1,3,4-thiadiazoles can be achieved from thiosemicarbazides, which can be prepared from the reaction of an isothiocyanate with a hydrazide. mdpi.com20.198.91 The ketone group of this compound can be converted into a hydrazone, which can then undergo cyclization with a sulfur source like thiophosgene (B130339) or by reacting with thiosemicarbazide (B42300) followed by oxidative cyclization to yield substituted thiadiazoles. mdpi.comresearchgate.netnih.gov

Quinoxalines: Quinoxaline synthesis classically involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. researchgate.netorganic-chemistry.org The β-ketosulfide can be readily converted into a suitable 1,2-dicarbonyl precursor. For example, oxidation of the carbon alpha to the existing ketone can furnish the required diketone, which can then be condensed with ortho-phenylenediamine to afford a substituted quinoxaline. nih.gov

Table 2: Synthetic Pathways to Heterocycles from a β-Ketosulfide Precursor

| Target Heterocycle | Key Reagent(s) | General Transformation |

| Pyrazole | Hydrazine or substituted hydrazines | Condensation with the 1,3-dicarbonyl moiety (or equivalent). nih.gov |

| 1,3,4-Thiadiazole | Thiosemicarbazide, Lawesson's reagent | Formation of a thiosemicarbazone followed by cyclization/dehydration. mdpi.com |

| Quinoxaline | o-Phenylenediamine | Conversion of the β-ketosulfide to a 1,2-diketone, followed by condensation. researchgate.net |

Role in the Development of Novel Cascade and Multicomponent Reactions

Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. acs.org This approach saves time, resources, and reduces waste. The inherent reactivity of β-ketosulfides makes them excellent substrates for designing such complex transformations. beilstein-journals.org

The compound this compound possesses both nucleophilic (at the sulfur atom and the enolate form of the ketone) and electrophilic (at the carbonyl carbon) centers. This allows it to participate in sequential reactions where an initial bond formation sets up a subsequent intramolecular cyclization or rearrangement. nih.gov For example, a Michael addition of the thioether onto an activated alkene could be followed by an intramolecular aldol (B89426) condensation involving the ketone, leading to a complex cyclic structure in one pot. acs.org

Recent developments have explored visible-light-induced cascade reactions of aryl thioethers, demonstrating the potential for radical-initiated processes that can lead to complex heterocyclic systems like 2-arylthiobenzothiazoles. researchgate.netrsc.org Such methodologies highlight the ongoing innovation in utilizing the thioether moiety for advanced synthetic applications.

Contribution to Methodologies for Selective Carbon-Sulfur and Carbon-Carbon Bond Formations

The study and application of this compound and related β-ketosulfides contribute significantly to the development of fundamental bond-forming methodologies.

Carbon-Sulfur (C-S) Bond Formation: The synthesis of this compound itself is an exercise in C-S bond formation. Modern methods for creating such bonds often involve copper- or palladium-catalyzed cross-coupling reactions between a thiol and an aryl halide or pseudohalide. researchgate.netorganic-chemistry.org Alternatively, thiol-free protocols have been developed where sulfonyl chlorides can act as thiol surrogates. researchgate.netnih.gov The preparation of this compound serves as a platform to explore and optimize these crucial synthetic methods.

Carbon-Carbon (C-C) Bond Formation: The ketone functionality is a cornerstone of C-C bond formation in organic chemistry. The α-protons are acidic and can be removed by a base to generate a nucleophilic enolate. This enolate can then react with a variety of electrophiles (e.g., alkyl halides, aldehydes, ketones) to form new C-C bonds. The presence of the sulfur atom at the β-position can influence the regioselectivity and stereoselectivity of these enolate reactions. Furthermore, novel methods for C-C bond formation, such as the copper-templated aerobic coupling of thiol esters with boronic acids, showcase the expanding utility of sulfur-containing compounds in creating carbon frameworks. nih.gov The oxidative cleavage of C-C bonds in related epoxy ketones to form carbonyl compounds also represents an important transformation. acs.orgnih.govresearchgate.net

Table 3: Key Bond-Forming Reactions Involving the β-Ketosulfide Core

| Bond Type | Reaction Class | Reagents/Conditions | Description |

| C–S | Nucleophilic Substitution / Cross-Coupling | Thiol + α-haloketone; Aryl halide + thiol with Cu/Pd catalyst. researchgate.netorganic-chemistry.org | Formation of the core thioether linkage. |

| C–C | Enolate Alkylation | Base (e.g., LDA, NaH) + Alkyl Halide | Formation of a new C-C bond at the α-carbon to the ketone. |

| C–C | Aldol Addition | Base or Acid + Aldehyde/Ketone | Formation of a β-hydroxy ketone at the α-position. |

| C–C | Michael Addition | Base + α,β-Unsaturated Carbonyl | Conjugate addition of the enolate to form a new 1,5-dicarbonyl compound. |

Q & A

Q. What are the common synthetic routes for 4-((3-Methoxyphenyl)thio)pentan-2-one, and what methodological considerations are critical for reproducibility?

The compound can be synthesized via thioacetalization or thioketal formation using aldehydes/ketones and thiols. A key method involves methanesulfonic anhydride and sulfuric acid as catalysts, which mediate the reaction between acetone derivatives and aryl/alkyl thiols. Reaction conditions (e.g., solvent-free environments, temperature control) and stoichiometric ratios are critical for reproducibility. For example, yields for analogous compounds range from 36% to 85%, depending on substituent steric and electronic effects .

Q. What spectroscopic techniques are essential for characterizing this compound?

Standard characterization includes:

- 1H/13C NMR : To confirm the presence of the 3-methoxyphenyl group (δ ~3.8 ppm for methoxy protons) and the ketone moiety (δ ~2.1 ppm for methyl groups adjacent to the carbonyl).

- HRMS (ESI-MS) : To verify molecular weight (e.g., [M+H]+ ions) with high accuracy (±0.0004 Da) .

- FT-IR : To identify C=O stretching (~1700 cm⁻¹) and S-C aromatic vibrations (~700 cm⁻¹).

Q. What safety protocols should be followed when handling this compound?

Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to potential inhalation risks. Store in airtight containers away from oxidizers. Safety data for structurally similar compounds highlight hazards such as skin irritation and respiratory toxicity .

Advanced Research Questions

Q. How can reaction yields for this compound synthesis be optimized, particularly when byproducts like disulfides form?

Yield optimization requires:

- Catalyst tuning : Methanesulfonic anhydride outperforms traditional Brønsted acids in minimizing disulfide byproducts .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity of thiols.

- Temperature control : Reactions at 60–80°C balance kinetics and side reactions.

- Purification : Column chromatography with hexane/ethyl acetate gradients isolates the target compound from disulfides.

Q. How do electronic effects of substituents on the phenyl ring influence the compound's reactivity in downstream applications?

Electron-donating groups (e.g., methoxy) enhance nucleophilic aromatic substitution (SNAr) reactivity at the sulfur atom. For example, the 3-methoxyphenyl group increases electron density at the thioether sulfur, making it more susceptible to oxidation or alkylation. Comparative studies with 4-nitrophenyl derivatives show reduced reactivity due to electron-withdrawing effects .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data for this compound?

Discrepancies often arise from solvent effects or conformational flexibility. For example:

- NMR chemical shifts : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM) to simulate spectra.

- Crystallography : If crystalline, X-ray diffraction provides definitive structural validation.

- Dynamic NMR : For flexible moieties (e.g., the pentan-2-one chain), variable-temperature NMR can resolve overlapping signals .

Q. How can the biological activity of this compound be systematically evaluated in medicinal chemistry research?

- Target identification : Use molecular docking to predict interactions with enzymes like kinases or cytochrome P450.

- In vitro assays : Test cytotoxicity (e.g., MTT assay) and anti-proliferative activity against cancer cell lines.

- Structure-activity relationship (SAR) : Modify the thioether or ketone group and compare bioactivity. Analogous compounds with 3-methoxyphenyl groups have shown potential in cancer therapy .

Q. What computational methods are suitable for modeling the compound's interaction with biological targets?

- Molecular dynamics (MD) simulations : To study binding stability in proteins over time.

- Density Functional Theory (DFT) : To calculate frontier molecular orbitals (HOMO/LUMO) and predict redox behavior.

- Pharmacophore modeling : To identify critical functional groups for activity, such as the thioether and ketone moieties .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting reports on the stability of this compound under acidic conditions?

Stability varies with substituents and reaction media. For example:

- Protonation of the thioether : In strong acids (e.g., H2SO4), the sulfur atom may protonate, leading to cleavage.

- Ketone sensitivity : The pentan-2-one group is prone to hydration in aqueous acids. Contradictions arise from differences in acid concentration and temperature. Controlled studies under standardized conditions are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.